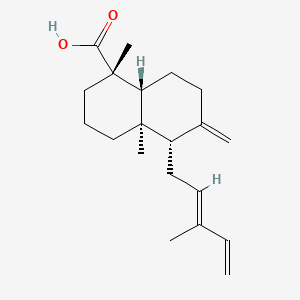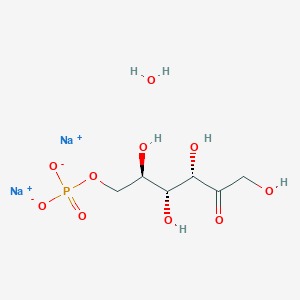
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is a boronic acid derivative with the molecular formula C14H8B2Cl4O5 and a molecular weight of 419.64 . This compound is part of the organoboronic acid family, which is known for its versatility in organic synthesis and its applications in various fields such as material science, medicinal chemistry, and chemical biology .
Métodos De Preparación
The synthesis of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with a diboronic acid reagent under controlled conditions . The reaction conditions often require the use of a catalyst, such as a palladium or gold catalyst, and may involve steps like dechlorination and borylation
Análisis De Reacciones Químicas
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include palladium or gold catalysts, and the reactions often require specific conditions such as controlled temperature and pressure . Major products formed from these reactions include various boronic esters and other organoboronic compounds.
Aplicaciones Científicas De Investigación
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with unique properties.
Medicinal Chemistry: It plays a role in the synthesis of pharmaceutical compounds and drug discovery.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes
Mecanismo De Acción
The mechanism of action of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with other molecules. This property is particularly useful in catalysis and the formation of complex molecular structures
Comparación Con Compuestos Similares
Similar compounds to Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid include other organoboronic acids such as phenylboronic acid and 3,5-dichlorophenylboronic acid . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of multiple boronic acid groups, which enhance its reactivity and versatility in chemical synthesis.
Propiedades
IUPAC Name |
(3-carbonochloridoyl-5-chlorophenyl)-[(3-carbonochloridoyl-5-chlorophenyl)-hydroxyboranyl]oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPNYKSVNBUPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)OB(C2=CC(=CC(=C2)Cl)C(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8B2Cl4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride](/img/structure/B7969686.png)


![Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide](/img/structure/B7969694.png)
![Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide](/img/structure/B7969699.png)

![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[methyl(methylcarbamoyl)amino]phenyl]borinic acid](/img/structure/B7969723.png)
![[4-(Cyclopropylcarbamoylamino)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969733.png)




